N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-phenoxybenzamide
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Overview
Description
The compound “N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-phenoxybenzamide” is a complex organic molecule. It contains an indole moiety, which is a common structure in many natural products and synthetic pharmaceuticals . The indole nucleus is a very widespread motif used in drug discovery and found in many pharmacologically active compounds .
Scientific Research Applications
Environmental Contaminant Research
- Occurrence and Fate in Aquatic Environments : Research on parabens, which are esters of para-hydroxybenzoic acid, shows their widespread use in various products and their persistence in aquatic environments. These studies highlight the importance of understanding the environmental impact and behavior of synthetic compounds, which could be relevant for assessing similar properties of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-phenoxybenzamide (Haman et al., 2015).
Pharmacology and Toxicology
- Pharmacological Reviews : Reviews of pharmacological properties of compounds like alpha-Methyl-p-tyrosine offer insights into the mechanisms of action, therapeutic uses, and potential side effects. Such comprehensive pharmacological evaluations are crucial for new compounds to understand their potential medical applications and safety profiles (Brogden et al., 1981).
Bioactive Compounds in Health
- Cosmeceutical Applications : The study of hydroxycinnamic acids and their derivatives in cosmeceuticals shows the potential of phenolic compounds in skincare and health products. Investigating the bioactivities of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-phenoxybenzamide could reveal applications in anti-aging, anti-inflammatory, and skin-protective products (Taofiq et al., 2017).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely and would be crucial in determining the bioavailability of the compound .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include antiviral, anti-inflammatory, anticancer, and other activities .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future research directions for a compound like “N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-phenoxybenzamide” could involve exploring its potential biological activities and therapeutic applications.
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-26-16-21(20-9-5-6-10-22(20)26)23(27)15-25-24(28)17-11-13-19(14-12-17)29-18-7-3-2-4-8-18/h2-14,16,23,27H,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHXWGRHCIXKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-phenoxybenzamide |
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